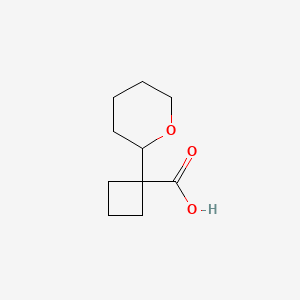
1-(Oxan-2-yl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutane derivatives like “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” can be achieved through various methods. One such method is the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides . Another method involves a copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .Molecular Structure Analysis
The InChI code for “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” is 1S/C10H16O2/c11-8-10 (5-3-6-10)9-4-1-2-7-12-9/h8-9H,1-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Cyclobutane derivatives can undergo a variety of chemical reactions. For instance, highly strained bicyclo [1.1.0]butyl boronate complexes, which can be prepared by reacting boronic esters with bicyclo [1.1.0]butyl lithium, react with a wide range of electrophiles to form a diverse set of 1,1,3-trisubstituted cyclobutanes .Applications De Recherche Scientifique
Chemical Synthesis
“1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” is used in chemical synthesis . It’s a cyclobutane derivative, which is a class of compounds known for their rigidity and stability. These properties make them useful in the synthesis of various complex molecules .
Peptide Stapling
This compound has been used in the field of peptide stapling . Peptide stapling is a technique used to stabilize the structure of peptides, which can enhance their therapeutic potential. The cyclobutane structure in “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” has been found to be adaptable in ring-closing metathesis (RCM), a key step in peptide stapling .
Drug Design
The compound is also relevant in drug design . Due to its rigid structure, it can be used to create conformationally constrained amino acids, which can help design drugs with more specific actions .
Protein-Protein Interactions
“1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” can be used to study protein-protein interactions . These interactions regulate several signaling pathways and physiological processes, and dysfunction of these interactions is associated with many human diseases .
Therapeutic Peptides
The compound has been used to create therapeutic peptides . For example, it has been used to create stapled peptides that target the spike protein of SARS-CoV-2 .
Research Use
This compound is primarily intended for research use. It’s used by scientists in laboratories to conduct experiments and advance our understanding of various biological and chemical processes.
Propriétés
IUPAC Name |
1-(oxan-2-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)10(5-3-6-10)8-4-1-2-7-13-8/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTPDHUXMKUOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2795377.png)

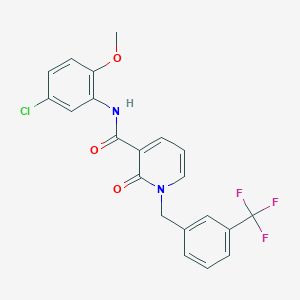
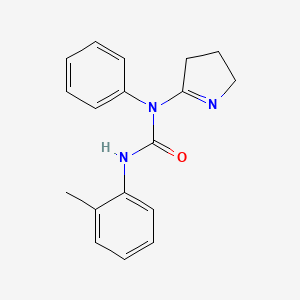
![1-(3-chlorophenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2795383.png)
![Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2795384.png)
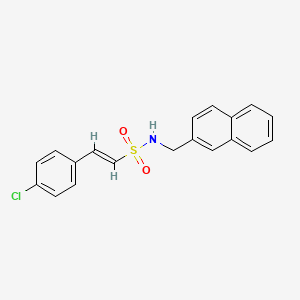
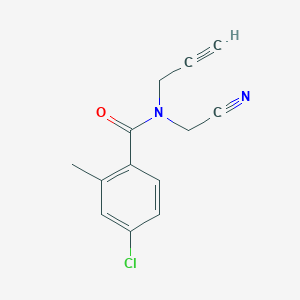
![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B2795388.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2795390.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-2-yl)acetate](/img/structure/B2795391.png)
![2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2795392.png)
![4,6-Dichloropyrazolo[1,5-a]pyrazine](/img/structure/B2795393.png)
